Batanopride

Description

Contextualization of Batanopride within Serotonin (B10506) Receptor Antagonism Research

Serotonin receptors, also known as 5-hydroxytryptamine (5-HT) receptors, are a diverse group of receptors involved in a wide range of physiological and pathological processes. The 5-HT3 receptor subtype is a ligand-gated ion channel, distinguishing it structurally and functionally from other 5-HT receptors, which are G protein-coupled receptors. nih.govmims.com Activation of 5-HT3 receptors can lead to rapid excitatory responses in neurons and is implicated in processes such as nausea and vomiting. mims.com

This compound has been characterized as a selective antagonist of the 5-HT3 receptor. nih.govnih.govnih.gov This selective activity positions it within a class of drugs studied for their ability to block the effects of serotonin at this specific receptor subtype. Research has sought to differentiate the pharmacological profile of this compound from other agents, such as dopamine (B1211576) D2 receptor antagonists, which also possess antiemetic properties but act through a different mechanism. Preclinical studies have indicated that this compound does not exhibit significant D2-dopamine receptor antagonist properties in various pharmacological tests, unlike compounds such as metoclopramide. wikipedia.org This selectivity for 5-HT3 receptors suggests a distinct mode of action compared to broader-spectrum antagonists. wikipedia.org

Evolution of this compound Research Trajectory in Preclinical Development

The research trajectory of this compound primarily involved preclinical investigations aimed at evaluating its pharmacological activity and potential therapeutic applications. Its development focused significantly on its antiemetic properties, particularly in the context of emesis induced by chemotherapy and radiation. nih.govnih.govnih.govnih.gov

Preclinical studies were conducted in various animal models to assess this compound's efficacy against different emetic stimuli. For instance, studies in ferrets and dogs demonstrated that this compound was effective in preventing emesis induced by cytotoxic agents such as cisplatin, cyclophosphamide, and doxorubicin, as well as total body radiation. wikipedia.orgnih.gov Comparative studies were also undertaken to understand its relative efficacy against other known antiemetic agents. nih.govnih.gov The findings from these preclinical models provided detailed research insights into the conditions under which this compound could exert an antiemetic effect. wikipedia.orgnih.gov

Preclinical development also encompassed the characterization of this compound's stability. Studies investigating the stability of this compound hydrochloride in aqueous solutions have been reported as part of the preclinical formulation and process development efforts. nih.gov

The preclinical data helped to establish this compound's profile as a selective 5-HT3 receptor antagonist with demonstrated antiemetic activity in relevant animal models. This research formed the basis for further evaluation of the compound.

Data Table: Preclinical Antiemetic Efficacy (An interactive table here could summarize the efficacy of this compound against different emetic stimuli (e.g., cisplatin, radiation) in various animal models (e.g., ferret, dog), presenting data such as the percentage of animals protected from emesis at tested levels, based on detailed findings from preclinical studies.)

Data Table: Pharmacokinetic Parameters (An interactive table here could present pharmacokinetic data from preclinical or early disposition studies, such as terminal half-life and renal clearance of this compound and its metabolites in different physiological conditions, drawing from detailed findings on disposition.) nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

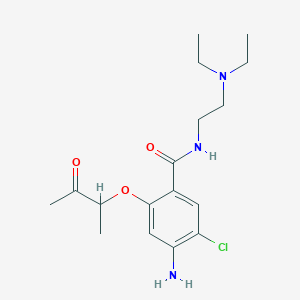

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(3-oxobutan-2-yloxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClN3O3/c1-5-21(6-2)8-7-20-17(23)13-9-14(18)15(19)10-16(13)24-12(4)11(3)22/h9-10,12H,5-8,19H2,1-4H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOJXUNLLOBURP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC(C)C(=O)C)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869373 | |

| Record name | Batanopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102670-46-2 | |

| Record name | Batanopride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102670-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Batanopride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102670462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Batanopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BATANOPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AT99K728N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Receptor Pharmacology of Batanopride

Elucidation of Batanopride's Primary Pharmacological Target: The 5-HT3 Receptor

The 5-HT3 receptor is a ligand-gated ion channel, distinguishing it from other serotonin (B10506) receptors which are G protein-coupled receptors researchgate.netwikipedia.org. This receptor is found in both the central and peripheral nervous systems, mediating fast depolarizing responses in neurons researchgate.netwikipedia.org. The highest concentrations of 5-HT3 receptors in the central nervous system are located in the area postrema and solitary tract nucleus researchgate.net.

This compound has been identified as a selective antagonist of the 5-HT3 receptor wikipedia.orgdtic.mil. This antagonism is the basis for its historical investigation as an antiemetic agent, particularly for the prevention of chemotherapy-induced nausea and vomiting wikipedia.orgnih.govresearchgate.net. By blocking serotonin binding to 5-HT3 receptors, this compound suppresses the signals that trigger vomiting and nausea wikipedia.org.

Molecular Recognition and Binding Affinities of this compound to 5-HT3 Receptors

The interaction between a drug and its receptor involves molecular recognition and binding, quantified by parameters such as binding affinity e-safe-anaesthesia.orgnumberanalytics.com. Binding affinity is a measure of the capacity of a drug to bind to a receptor e-safe-anaesthesia.orgcutm.ac.in. Studies investigating the binding characteristics of 5-HT3 receptor ligands often utilize radioligand binding assays google.comresearchgate.net. These assays involve using a radiolabeled ligand with high affinity and selectivity for the receptor to quantify binding sites and the affinity of competing compounds google.com.

While specific quantitative binding affinity (e.g., Ki or Kd values) of this compound for the 5-HT3 receptor across various species and tissues is not extensively detailed in the provided snippets, its classification as a potent 5-HT3 receptor antagonist implies a high affinity for this receptor subtype researchgate.netgoogle.com. Potent 5-HT3 receptor antagonists typically exhibit nanomolar affinities for binding sites google.com. The structural requirements for high-affinity 5-HT3 receptor antagonism include a specific distance between the aromatic center and the basic nitrogen, and the toleration of only small substituents on the basic nitrogen wikipedia.orggoogle.comgoogle.com.

Investigation of this compound's Interaction with Other Neurotransmitter Systems

Understanding a drug's interaction with other neurotransmitter systems is crucial for assessing its selectivity and potential off-target effects. While this compound is primarily known for its potent and selective antagonism of the 5-HT3 receptor, investigations into its broader pharmacological profile are relevant dtic.mil.

Cross-Reactivity and Selectivity Profiling of this compound

Selectivity profiling involves evaluating a compound's affinity for a range of receptors and targets to determine how specifically it interacts with its primary target e-safe-anaesthesia.org. A high degree of selectivity for the 5-HT3 receptor has been reported for this compound and other related antagonists, with only minor affinities for other receptors dtic.mil. For instance, some 5-HT3 antagonists might show minimal affinity for receptors like 5-HT1A, 5-HT1B, 5-HT2C, adrenergic α1, or μ opioid receptors dtic.mil.

One study noted that this compound is an antiemetic agent free of D2-dopamine receptor antagonist properties wikipedia.org. This suggests a degree of selectivity away from certain dopaminergic targets. However, another source lists this compound as a D2 antagonist based on quantum chemistry calculations, although it notes that molecules in this category (Family II) are heterogeneous, may bind to multiple receptors, and experimental data can be imprecise researchgate.net. This highlights the complexity and potential variability in selectivity profiling depending on the methodology used.

Implications for Modulatory Effects on Neural Circuitry

The 5-HT3 receptor plays a role in modulating neuronal activity and neurotransmitter release in various brain regions wikipedia.org. By antagonizing this receptor, this compound can influence neural circuitry. For example, 5-HT3 receptors are present on presynaptic nerve terminals and may be involved in modulating neurotransmitter release, although the evidence is not conclusive wikipedia.org.

Given the presence of 5-HT3 receptors in areas like the area postrema and solitary tract nucleus, which are involved in the emetic reflex, the primary implication of this compound's action is the modulation of pathways related to nausea and vomiting researchgate.netwikipedia.org. While the provided information focuses heavily on the antiemetic effect, potential modulatory effects on other neural circuits where 5-HT3 receptors are present (e.g., in the cortex, amygdala, and hippocampus) could be inferred, although the direct impact of this compound on these specific circuits is not detailed wikipedia.org.

Signal Transduction Pathways Activated or Modulated by this compound

As a ligand-gated ion channel, the 5-HT3 receptor mediates fast depolarizing responses by increasing the permeability to cations, primarily sodium (Na+), potassium (K+), and calcium (Ca2+) ions researchgate.netwikipedia.org. Binding of serotonin to the receptor opens the ion channel, leading to an influx of cations and neuronal excitation wikipedia.org.

This compound, as an antagonist, blocks this process. By preventing serotonin from binding and opening the channel, this compound inhibits the resulting ion flow and the subsequent depolarization wikipedia.orgwikipedia.org. This directly modulates the signal transduction initiated by 5-HT3 receptor activation.

Signal transduction pathways can be complex, involving cascades of downstream effectors numberanalytics.com. While the immediate effect of 5-HT3 receptor activation is ion flux, this can lead to further intracellular signaling events. However, the provided information does not detail specific downstream signal transduction pathways that are activated or modulated by this compound beyond its direct effect on blocking the ion channel activity of the 5-HT3 receptor. The focus remains on the inhibition of the primary function of the receptor as an ion channel.

Downstream Signaling Cascades of 5-HT3 Receptor Antagonism

The antagonism of the 5-HT3 receptor by this compound directly impacts the downstream signaling cascades initiated by 5-HT binding. The activation of 5-HT3 receptors typically leads to an increase in intracellular calcium concentration due to the influx of Ca2+ ions through the receptor channel wikipedia.orgpatsnap.complos.org. This rise in intracellular calcium is a critical second messenger that can trigger various downstream signaling pathways.

Studies on 5-HT3 receptor-mediated signaling have implicated pathways involving calcium/calmodulin-dependent kinase II (CaMKII) and extracellular signal-regulated kinase 1/2 (ERK1/2) plos.org. For instance, 5-HT3 receptor activation has been shown to involve Ca2+/CaMKII-dependent ERK1/2 signaling in certain contexts plos.org. By blocking the 5-HT3 receptor ion channel, this compound prevents the serotonin-induced influx of calcium patsnap.com. The inhibition of this calcium influx subsequently modulates or inhibits the activation of these downstream calcium-sensitive signaling molecules and pathways, including CaMKII and ERK1/2 cascades, that would otherwise be stimulated by serotonin binding plos.org. This disruption of calcium-dependent signaling is a key consequence of this compound's antagonistic action at the molecular level.

Cellular and Subcellular Responses to this compound Engagement

The engagement of this compound with the 5-HT3 receptor on the cell membrane leads to specific cellular and subcellular responses, primarily by preventing the normal excitatory effects of serotonin. The 5-HT3 receptor is widely distributed throughout the central and peripheral nervous systems, including on neurons in the brainstem, gastrointestinal tract, and other areas researchgate.netamegroups.orgwikipedia.orgpatsnap.comwikidoc.org. These receptors are located on the plasma membrane, serving as direct mediators of fast excitatory synaptic transmission in certain neurons wikipedia.orgwikidoc.org.

When serotonin binds to the 5-HT3 receptor, the resulting cation influx causes neuronal depolarization and excitation wikipedia.orgpatsnap.com. This compound, by blocking the ion channel, prevents this depolarization patsnap.com. This inhibition of neuronal excitation is a primary cellular response to this compound engagement. In the context of the gastrointestinal tract and brainstem, where 5-HT3 receptors play a role in the vomiting reflex, this compound's blockade prevents the serotonin-induced activation of vagal afferent nerves and brainstem nuclei involved in emesis researchgate.netamegroups.org.

Preclinical Pharmacodynamics and Efficacy Research of Batanopride

Animal Models in Batanopride Pharmacodynamic Studies

Animal models have been instrumental in characterizing the pharmacodynamic effects of this compound, especially its antiemetic activity. Species such as ferrets and potentially least shrews have been utilized due to their capacity to exhibit the emetic reflex, which is absent in some common laboratory animals like mice and rats. nih.govtandfonline.comnih.gov

Characterization of this compound Antiemetic Mechanisms in Preclinical Models

Preclinical studies have identified this compound as a 5-HT3 receptor antagonist, and its antiemetic action is primarily attributed to this mechanism. wikipedia.orgresearchgate.netresearchgate.net The emetic reflex can be triggered by the release of serotonin (B10506) (5-HT) from enterochromaffin cells in the gastrointestinal tract, which subsequently activates 5-HT3 receptors located on vagal afferent fibers. researchgate.netresearchgate.netresearchgate.net This activation transmits signals to the brainstem emetic nuclei, initiating vomiting. researchgate.netresearchgate.netresearchgate.net As a 5-HT3 receptor antagonist, this compound blocks this action, thereby reducing or preventing emetic episodes. researchgate.netresearchgate.net Studies in ferrets have supported this mechanism, demonstrating the effectiveness of 5-HT3 receptor antagonists in attenuating emetic responses. osti.govscience.govdtic.milscience.gov

Exploration of this compound Effects in Radiation-Induced Emesis Animal Models

Research using animal models has specifically investigated this compound's efficacy against radiation-induced emesis. The ferret model has been particularly relevant for these studies due to its similar radiosensitivity and display of prodromal symptoms like retching and vomiting, comparable to humans. tandfonline.com

A study comparing this compound (BMY25801) and zacopride (B1682363), another substituted benzamide (B126), in ferrets exposed to bilateral Cobalt-60 irradiation demonstrated that both compounds were effective against emesis and related signs. osti.govscience.govscience.gov Zacopride appeared more potent, abolishing emesis at significantly lower doses (0.003, 0.03, and 0.3 mg/kg) compared to this compound (3 mg/kg). osti.govscience.govscience.gov The ED50 value for zacopride's antiemetic effect was reported as 0.026 mg/kg. osti.gov However, analysis of emetic parameters in vomiting animals suggested that this compound provided greater antiemetic protection in this population without apparent side effects on locomotor activity. osti.gov

The effects of this compound and zacopride on radiation-induced emesis and locomotor behavior in ferrets are summarized in the table below:

| Compound | Dose (mg/kg) | Effect on Emesis (vs. Radiation Alone) | Effect on Locomotor Activity (vs. Radiation Alone) | Potency vs. This compound |

| This compound | 3 | Effective | Protected against decrement | 1x |

| Zacopride | 0.003 | Effective | Significantly depressed (at higher doses) | ~100x more potent |

| Zacopride | 0.03 | Effective | Significantly depressed | ~100x more potent |

| Zacopride | 0.3 | Effective | Significantly depressed | ~100x more potent |

Studies involving bilateral abdominal vagotomy in ferrets have also provided insights into the pathways involved in radiation-induced emesis. osti.govdtic.mil While vagotomy increased the latency to the first emetic episode and reduced the number of retches, it did not eliminate the response, suggesting that antiemetic agents like this compound may also act via non-vagal pathways. osti.gov

Other Neuropharmacological Investigations of this compound in Animal Systems

Beyond its primary antiemetic effects, preclinical studies in animal models have also examined other neuropharmacological aspects of this compound, particularly its impact on behavior. In the ferret model of radiation-induced emesis, this compound did not significantly affect locomotor activity when administered alone. osti.govscience.govscience.gov Furthermore, it demonstrated a protective effect against the radiation-induced decrease in locomotor activity observed in these animals. osti.govscience.govscience.gov This contrasts with zacopride, which significantly depressed locomotor activity at certain doses. osti.govscience.govscience.gov While 5-HT3 receptor antagonists in general have been explored for potential effects in cognitive and psychiatric disorders in animal models, specific detailed investigations into such broader neuropharmacological effects of this compound were not prominently featured in the reviewed preclinical literature. researchgate.netresearchgate.net

In Vitro Pharmacological Characterization of this compound

In vitro studies have been crucial for characterizing the pharmacological properties of this compound at a molecular and cellular level, particularly its interaction with the 5-HT3 receptor.

Ligand-Binding Assays and Functional Bioassays for this compound Activity

Ligand-binding assays are standard techniques used to quantify the binding affinity of a compound to its target receptor. nih.govgiffordbioscience.comevotec.com These assays typically involve using a radiolabeled ligand that selectively binds to the receptor and measuring the displacement of this ligand by the test compound, such as this compound. giffordbioscience.com This allows for the determination of binding parameters like the dissociation constant (Kd) or inhibition constant (Ki), providing a measure of the compound's affinity for the receptor. giffordbioscience.com

Functional bioassays, on the other hand, assess the biological response elicited by the interaction of a compound with its receptor. giffordbioscience.com For 5-HT3 receptors, which are ligand-gated ion channels, functional assays can measure changes in ion flux or membrane potential upon receptor activation or blockade. researchgate.netresearchgate.net These assays help determine the potency (EC50 or IC50) and efficacy (Emax) of a drug. giffordbioscience.com

This compound has been characterized using such in vitro methods, confirming its activity as a 5-HT3 receptor antagonist. researchgate.netresearchgate.netscispace.comresearchgate.net While specific detailed binding affinity or functional potency data for this compound were not extensively provided in the search results, the literature indicates that 5-HT3 receptor antagonists, including this compound, have been evaluated using these standard biochemical and functional techniques to understand their interaction with the receptor and their inhibitory effects on 5-HT-induced responses. researchgate.netresearchgate.netresearchgate.netscispace.comresearchgate.net

Cellular and Subcellular Modulatory Effects of this compound

Chemical Synthesis and Structure Activity Relationship Sar Studies of Batanopride Analogues

Structure-Activity Relationship (SAR) Analysis of Batanopride's 5-HT3 Antagonist Activity

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery to establish the relationship between the chemical structure of a molecule and its biological activity nih.govwikidata.orgnih.gov. For this compound, as a 5-HT3 receptor antagonist, SAR analysis aims to identify the molecular features responsible for its binding affinity and antagonistic effect at this specific receptor.

The 5-HT3 receptor is a ligand-gated ion channel, and its antagonists exert their effects by blocking serotonin (B10506) binding fishersci.canih.gov. SAR studies on 5-HT3 receptor antagonists in general have provided insights into the key structural elements required for activity. These studies often involve synthesizing and testing a series of analogues with systematic modifications to the parent structure nih.govfishersci.ca.

Pharmacophoric features represent the essential steric and electronic characteristics of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure mims.com. For 5-HT3 receptor antagonists, general SAR studies indicate the importance of certain structural features for effective binding. While a specific pharmacophore model derived solely from this compound was not found, studies on 5-HT3 antagonists suggest the involvement of hydrophobic interactions and hydrogen bonding in the binding region of the receptor nih.govfishersci.ca. The nature and position of substituents on the core structure, such as those at the C5 and C7 positions in some 5-HT3 antagonists, can significantly influence antagonistic potency fishersci.ca.

Optimization strategies in SAR studies typically involve making targeted structural modifications to a lead compound to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles nih.govpharmakb.com. These modifications can include variations in substituents, alterations to the linker regions, or changes in the core scaffold wikidata.org. Although specific details on the optimization strategies applied to this compound analogues were not available, the general principle involves systematically altering the chemical structure and evaluating the resulting changes in 5-HT3 receptor binding affinity and functional activity. This iterative process helps in understanding which parts of the molecule are critical for interaction with the receptor and how modifications can improve the antagonistic effect.

Computational chemistry approaches, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, are valuable tools in modern SAR investigations wikipedia.orgwikidata.orgwikipedia.orgpharmakb.comwikipedia.orgwikipedia.orgfishersci.be. These methods can help predict the binding mode of ligands to receptors, establish mathematical relationships between structural descriptors and biological activity, and explore the dynamic interactions between a compound and its target wikipedia.orgwikipedia.orgwikipedia.orgfishersci.be.

While computational studies have been applied to 5-HT3 receptor antagonists and other benzamide (B126) derivatives to understand their interactions and predict activity wikipedia.orgwikipedia.orgfishersci.bemims.comfishersci.caidrblab.netnih.gov, specific detailed computational chemistry investigations focused on the SAR of this compound's interaction with the 5-HT3 receptor were not prominently featured in the search results. This compound was mentioned in a binary QSAR and molecular docking study, but this was in the context of screening for antiviral activity against the SARS-CoV-2 main protease, not its 5-HT3 antagonism wikipedia.orgwikipedia.org. Nevertheless, computational methods are generally applicable to the study of ligand-receptor interactions for compounds like this compound and can complement experimental SAR studies by providing molecular-level insights pharmakb.com.

Batanopride Metabolism and Preclinical Disposition Research

Identification and Characterization of Batanopride Metabolites

Enzymatic Pathways Involved in this compound Biotransformation

While the specific enzymatic pathways responsible for this compound biotransformation are not explicitly detailed in the provided search results, drug metabolism commonly involves enzymatic processes, primarily in the liver. These pathways can include oxidation, reduction, hydrolysis, and conjugation, often mediated by cytochrome P450 enzymes, UDP-glucuronosyltransferases, and other metabolic enzymes. patsnap.comquestjournals.orgnih.gov The formation of alcohol and desethyl metabolites suggests the involvement of enzymes capable of reducing ketone groups and dealkylating amine functions, respectively.

Formation of Erythro-Alcohol, Threo-Alcohol, and N-Desethyl Metabolites of this compound

Research has confirmed the formation of three major metabolites of this compound: the erythro-alcohol, threo-alcohol, and N-desethyl metabolites. epa.govresearchgate.netnih.govresearchgate.net The formation of erythro- and threo-alcohol metabolites indicates the reduction of a ketone functional group present in the this compound structure, leading to the creation of chiral centers and thus diastereomeric alcohol products. The N-desethyl metabolite results from the removal of an ethyl group from the diethylaminoethyl side chain of this compound. epa.govresearchgate.netnih.govresearchgate.net These metabolic transformations alter the chemical structure and potentially the pharmacological activity and disposition of the parent compound.

Preclinical Pharmacokinetic Modeling and Disposition in Animal Systems

Preclinical pharmacokinetic studies in animal models provide valuable insights into the absorption, distribution, metabolism, and elimination (ADME) characteristics of a drug candidate before human trials. These studies help predict drug behavior in vivo and inform subsequent clinical development. questjournals.orgnih.govnih.gov

Absorption, Distribution, and Elimination Kinetics of this compound in Preclinical Models

The absorption, distribution, and elimination kinetics of this compound have been investigated in preclinical settings. Pharmacokinetic studies typically involve administering the drug to animal subjects and measuring drug concentrations in biological fluids (e.g., plasma, urine) over time. questjournals.orgnih.govnih.gov Analysis of this data allows for the determination of key pharmacokinetic parameters such as half-life, clearance, and volume of distribution. questjournals.org While specific quantitative data for preclinical animal models were not extensively detailed in the provided results, a study in humans with varying degrees of renal function provides some relevant kinetic information, showing a prolonged terminal half-life of this compound with impaired renal function. researchgate.netnih.gov This suggests that renal elimination plays a role in this compound disposition, and its kinetics can be affected by physiological status.

Protein Binding Dynamics of this compound and its Metabolites in Preclinical Models

Plasma protein binding is a critical factor influencing drug distribution and elimination. researchgate.netnih.govsygnaturediscovery.com The extent to which a drug binds to plasma proteins affects the free, unbound concentration available to exert pharmacological effects, be metabolized, or be excreted. nih.govsygnaturediscovery.com Studies have examined the protein binding of this compound and its metabolites. One study indicated no differences in plasma protein binding of this compound among human subjects with varying degrees of renal function. researchgate.netnih.govpatsnap.com However, another source suggests that this compound exhibited decreased protein binding in the presence of renal failure. uga.edu This highlights the potential for physiological conditions to influence protein binding dynamics. While these specific findings are from human studies, protein binding is routinely assessed in preclinical animal models to understand potential differences across species and to aid in translating preclinical data to humans. sygnaturediscovery.com

Chemical Stability and Degradation Pathways of Batanopride

Mechanisms of Batanopride Chemical Degradation

In acidic media, specifically at a pH range of 2 to 6, this compound undergoes degradation predominantly through an intramolecular cyclization reaction. nih.gov This process involves the internal molecular structure of this compound rearranging to form a ring structure. This cyclization is the initial and rate-determining step in the degradation pathway under acidic conditions. nih.gov

Following the intramolecular cyclization in acidic environments, a dehydration reaction occurs. nih.gov This subsequent step is reportedly very rapid compared to the initial cyclization. Kinetic and analytical studies using high-performance liquid chromatography (HPLC) have not provided evidence for the formation of an intermediate compound, suggesting that the dehydration process is nearly instantaneous once the ring closure has taken place. nih.gov

Identification of Degradation Products: 2,3-Dimethylbenzofuran (B1586527) Formation

The degradation of this compound in acidic media ultimately leads to the formation of a 2,3-dimethylbenzofuran derivative. nih.gov This product is the result of the sequential intramolecular cyclization and rapid dehydration of the parent molecule. The identification of this specific degradation product is crucial for understanding the complete degradation pathway of this compound under acidic conditions. nih.gov

Factors Influencing this compound Chemical Stability in Solution

Several factors have been identified that influence the chemical stability of this compound in aqueous solutions. The most critical of these is the pH of the solution. A pH-rate profile has indicated that this compound hydrochloride achieves its maximum stability in the pH range of 4.5 to 5.5. nih.gov

The composition of the buffer solution also plays a role in the stability of this compound. It has been observed that citrate (B86180) buffer can act as a catalyst for degradation at pH 3 and 5. nih.gov Similarly, phosphate (B84403) buffer has a catalytic effect at pH 8. nih.gov However, borate (B1201080) buffer did not show any catalytic effect on the degradation of this compound at a pH of 9 to 10. nih.gov These findings were determined in a study conducted in aqueous buffer solutions with an ionic strength of 0.5 at a temperature of 56 degrees Celsius. nih.gov

Below is an interactive data table summarizing the factors that influence the stability of this compound.

| Factor | Influence on Stability | Optimal Condition/Observation |

| pH | Primary determinant of degradation pathway and rate. | Optimal stability is achieved between pH 4.5 and 5.5. nih.gov |

| Buffer Type | Certain buffers can catalyze the degradation process. | Citrate buffer is catalytic at pH 3 and 5. nih.gov Phosphate buffer is catalytic at pH 8. nih.gov Borate buffer shows no catalytic effect at pH 9-10. nih.gov |

Advanced Methodologies and Future Directions in Batanopride Research

Application of Advanced Spectroscopic and Chromatographic Techniques in Batanopride Analysis

The precise analysis and characterization of this compound and its related substances are fundamental for quality control, stability studies, and pharmacokinetic assessments. Advanced spectroscopic and chromatographic techniques offer the sensitivity, specificity, and resolution required for comprehensive analysis.

Spectroscopic methods are crucial for elucidating the molecular structure and quantifying pharmaceutical compounds. iipseries.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for determining the connectivity of atoms and deducing the complete structure of a molecule. mdpi.com In this compound research, 1D and 2D NMR experiments would be instrumental in confirming its chemical structure and identifying impurities or degradation products. mdpi.com Infrared (IR) spectroscopy provides information about functional groups, while Mass Spectrometry (MS) is essential for determining molecular weight and elemental composition, aiding in structure elucidation and impurity profiling. iipseries.orgresearchgate.net

Chromatography is the cornerstone of separation science in the pharmaceutical industry. nih.gov High-Performance Liquid Chromatography (HPLC) is a widely utilized method for the analysis of this compound. nih.gov A key study on the degradation of this compound hydrochloride in aqueous solutions employed HPLC to monitor the compound's stability and characterize its degradation pathways under various pH conditions. nih.gov The study revealed that degradation follows two pH-dependent mechanisms: intramolecular cyclization in acidic media to form a 2,3-dimethylbenzofuran (B1586527), and cleavage of the C-O alkyl ether bond in alkaline media. nih.gov

Modern advancements such as Ultra-High Performance Liquid Chromatography (UHPLC) offer even greater speed and sensitivity. nih.gov Hyphenated techniques, which couple chromatography with mass spectrometry (e.g., LC-MS, GC-MS), are particularly powerful. nih.gov An LC-MS method would be highly effective for identifying and quantifying this compound and its metabolites in complex biological matrices like plasma, offering high selectivity and sensitivity. mdpi.com

| Technique | Abbreviation | Primary Application for this compound | Key Information Provided |

|---|---|---|---|

| High-Performance Liquid Chromatography | HPLC | Stability testing, purity analysis, quantification. nih.gov | Separation of this compound from degradation products and impurities. |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Metabolite identification, pharmacokinetic studies. nih.gov | Molecular weight and structural information of this compound and its metabolites. |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Structural elucidation of this compound and novel metabolites. mdpi.com | Detailed molecular structure and atom connectivity. |

| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile impurities or degradation products. | Separation and identification of volatile compounds. |

Integration of Omics Technologies in this compound Research

Omics technologies provide a global view of molecular changes in biological systems, offering powerful tools to investigate the mechanisms of drug action, identify biomarkers, and study biotransformation.

While this compound is known as a 5-HT3 receptor antagonist, its full spectrum of molecular interactions may not be completely understood. Proteomics, the large-scale study of proteins, can be used to identify on- and off-target effects and elucidate the signaling pathways modulated by the drug. youtube.comyoutube.com For instance, a quantitative proteomics approach, such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), could be used to compare the proteomes of cells treated with this compound versus a control. nih.gov This could reveal changes in protein expression downstream of 5-HT3 receptor blockade or identify other potential binding partners, offering a deeper understanding of its mechanism of action. nih.gov

Genomics offers a complementary approach to understanding the variability in drug response among individuals. nih.gov Genome-Wide Association Studies (GWAS) could identify genetic polymorphisms associated with efficacy or adverse responses to this compound. nih.gov Furthermore, genome-editing technologies like CRISPR-Cas9 could be used in cell-based models to validate the role of the 5-HT3 receptor and other potential targets in mediating the effects of this compound. nih.gov

Metabolomics involves the comprehensive analysis of small-molecule metabolites in a biological system and is a powerful tool for studying drug metabolism. nih.govnih.gov The biotransformation of this compound is a critical aspect of its pharmacology. Early studies identified pH-dependent degradation products, including a 2,3-dimethylbenzofuran derivative and products resulting from ether bond cleavage. nih.gov

Emerging Concepts in Neuropharmacological Research Applicable to this compound

The field of neuropharmacology is continuously advancing, with new concepts that refine our understanding of receptor function and provide new strategies for drug discovery.

The traditional view of drug-receptor interaction often focuses on orthosteric ligands that bind to the same site as the endogenous agonist (in this case, serotonin). However, two emerging concepts, allosteric modulation and biased agonism, offer a more nuanced perspective.

Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site. nih.govmdpi.com These modulators can be positive (PAMs), negative (NAMs), or silent, and they can fine-tune the receptor's response to the endogenous agonist. mdpi.com Investigating whether this compound or other novel compounds exhibit allosteric modulatory effects on the 5-HT3 receptor could lead to the development of drugs with more subtle and potentially safer pharmacological profiles.

Biased agonism describes the ability of a ligand to preferentially activate one of several signaling pathways downstream of a single receptor. mdpi.com While the 5-HT3 receptor is a ligand-gated ion channel, the concept of biased signaling is being explored across receptor families. Research into whether different 5-HT3 receptor ligands can stabilize distinct receptor conformations, potentially leading to differential downstream effects, represents a frontier in receptor pharmacology. Applying this concept to this compound could involve investigating whether its binding leads to unique functional outcomes compared to other 5-HT3 antagonists.

| Concept | Definition | Potential Relevance to this compound Research |

|---|---|---|

| Allosteric Modulation | Modulation of receptor activity by binding to a site distinct from the primary (orthosteric) binding site. nih.gov | Could reveal more complex mechanisms of action and offer new avenues for designing drugs with improved selectivity and safety. |

| Biased Agonism | Preferential activation of specific downstream signaling pathways by a ligand at a single receptor. mdpi.com | Could explain potential differences in the clinical profiles of various 5-HT3 receptor antagonists and guide the development of functionally selective ligands. |

Traditional preclinical research has relied on 2D cell cultures and animal models. While valuable, these models have limitations in replicating the complexity of human physiology.

Advanced in vitro models, such as 3D cell cultures, spheroids, and organ-on-a-chip systems, offer a more physiologically relevant environment. nih.govnih.gov For this compound research, a gut-on-a-chip model could be used to study its effects on intestinal motility and interactions with the gut epithelium in a dynamic system that mimics peristalsis. nih.gov Similarly, blood-brain barrier-on-a-chip models could be used to investigate the central nervous system penetration of this compound. nih.gov

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are becoming a gold standard in preclinical cancer research. nih.gov While this compound is an antiemetic and not an anti-cancer agent, similar principles of using patient-derived tissues could be applied. For instance, patient-derived organoids could be used to study variability in drug response, potentially linking it to the genomic data of the individual patient.

Computational and Systems Pharmacology Approaches for this compound

In contemporary drug development, computational and systems pharmacology methodologies are indispensable for elucidating the complex interactions of a compound within a biological system. For a compound like this compound, these in silico techniques offer a powerful lens through which to predict its pharmacokinetic behavior and to understand its molecular interactions with target receptors. The following sections detail the application of Physiologically Based Pharmacokinetic (PBPK) modeling and molecular dynamics simulations in the preclinical research context of this compound.

Physiologically Based Pharmacokinetic (PBPK) Modeling in Preclinical Contexts for this compound

Physiologically Based Pharmacokinetic (PBPK) modeling represents a sophisticated computational approach to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug within the body. nih.goviapchem.org This is achieved by creating a mathematical model that integrates physiological parameters of a preclinical species with the specific physicochemical properties of the drug . nih.gov For this compound, a preclinical PBPK model would be constructed using a "middle-out" approach, where the model is iteratively built and refined as more in vitro and in vivo data become available. nih.gov

The primary goal of developing a PBPK model for this compound in a preclinical setting is to simulate its concentration-time profiles in various tissues and organs, thereby providing insights into its pharmacokinetic behavior before advancing to clinical trials. This can help in understanding potential drug-drug interactions and in extrapolating pharmacokinetics from animal models to humans. nih.gov The construction of such a model involves two main categories of parameters: drug-dependent and system-dependent parameters.

Drug-Dependent Parameters for this compound:

These are intrinsic properties of the this compound molecule that are determined experimentally.

| Parameter | Description | Typical In Vitro Assay for Determination |

| Molecular Weight | The mass of one mole of this compound. | Mass Spectrometry |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | Shake-flask method |

| pKa | The acid dissociation constant, which determines the charge of the molecule at different pH values. | Potentiometric titration |

| Solubility | The maximum concentration of this compound that can be dissolved in a solvent at a given temperature. | Equilibrium solubility assay |

| Plasma Protein Binding | The extent to which this compound binds to proteins in the blood plasma. | Equilibrium dialysis |

| Blood-to-Plasma Ratio | The ratio of the concentration of this compound in whole blood to its concentration in plasma. | In vitro blood incubation |

| Metabolic Pathways | The specific enzymes responsible for the metabolism of this compound (e.g., cytochrome P450 isoforms). | Liver microsome or hepatocyte assays |

| Intrinsic Clearance | The rate of metabolism of this compound by a specific enzyme system, independent of blood flow. | Liver microsome or hepatocyte assays |

System-Dependent Parameters (for a preclinical model, e.g., in rats):

These parameters are related to the physiology of the animal model being used.

| Parameter | Description |

| Cardiac Output | The volume of blood pumped by the heart per unit of time. |

| Organ Blood Flow Rates | The rate at which blood perfuses different organs and tissues. |

| Organ Volumes | The physical size of the different organs and tissues in the model. |

| Tissue Composition | The relative amounts of water, lipids, and proteins in different tissues. |

| Enzyme Abundance | The concentration of drug-metabolizing enzymes in relevant organs (e.g., liver). |

By integrating these parameters into a series of differential equations, the PBPK model can simulate the dynamic processes of this compound's journey through the body. nih.gov This allows for the prediction of key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC) in various preclinical scenarios.

Molecular Dynamics Simulations and Docking Studies for this compound

To comprehend the therapeutic action of this compound at a molecular level, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. mdpi.comnih.gov These methods provide a detailed view of the interaction between a ligand (this compound) and its protein target. nih.govuu.nl

Molecular Docking:

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies would be used to predict its binding mode within the active site of its target receptor. The process involves placing various conformations of this compound into the binding pocket of the receptor and scoring them based on their binding affinity.

Molecular Dynamics (MD) Simulations:

Following molecular docking, MD simulations can be performed to study the dynamic behavior of the this compound-receptor complex over time. mdpi.com This technique simulates the movement of every atom in the system, providing insights into the stability of the binding pose and the conformational changes that may occur upon binding. chemrxiv.org An MD simulation of the this compound-receptor complex would typically involve the following steps:

System Setup: The docked complex is placed in a simulation box, solvated with a water model, and ions are added to neutralize the system.

Minimization: The energy of the system is minimized to remove any steric clashes.

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

Production Run: The simulation is run for a specific period (e.g., nanoseconds to microseconds), and the trajectory of the atoms is saved.

Analysis of the MD simulation trajectory can reveal crucial information about the interaction between this compound and its target.

Key Parameters Analyzed from MD Simulations of a this compound-Receptor Complex:

| Parameter | Description |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the protein backbone in the simulation compared to a reference structure, indicating the stability of the protein-ligand complex. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding. |

| Radius of Gyration (Rg) | Indicates the overall compactness of the protein structure during the simulation. |

| Hydrogen Bond Analysis | Identifies the formation and breaking of hydrogen bonds between this compound and the receptor, which are critical for binding affinity. |

| Binding Free Energy Calculations | Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of this compound to its target. |

Through these advanced computational methodologies, a more profound understanding of the pharmacokinetic and pharmacodynamic properties of this compound can be achieved, facilitating its development and potential clinical application.

Q & A

Basic Research Questions

Q. How should a pharmacokinetic (PK) study of Batanopride be designed to ensure robust data on absorption, distribution, and clearance?

- Methodological Answer :

- Dose Selection : Use preclinical data to determine dose ranges that avoid saturation of metabolic pathways. For renal/hepatic impairment models, adjust doses based on glomerular filtration rate (GFR) or hepatic enzyme activity .

- Sampling Times : Collect plasma samples at intervals capturing peak concentration (Tmax), elimination phase, and trough levels. For this compound, prioritize early time points due to its short half-life .

- Analytical Validation : Employ high-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS/MS) to quantify this compound and metabolites. Validate methods per FDA guidelines for sensitivity and specificity .

- Table 1 : Key Parameters for PK Study Design

| Parameter | Recommendation | Rationale |

|---|---|---|

| Dose Range | 0.1–10 mg/kg (preclinical) | Avoid nonlinear kinetics |

| Sampling Frequency | 0, 0.5, 1, 2, 4, 8, 24h | Capture elimination phase |

| Analytical Method | LC-MS/MS with LLOQ ≤1 ng/mL | Ensure precision in low concentrations |

Q. What methodologies are recommended to assess this compound’s solubility and stability in preclinical formulations?

- Methodological Answer :

- Solubility Testing : Use shake-flask method with buffers (pH 1.2–7.4) to simulate gastrointestinal conditions. For this compound, prioritize pH 6.8 (intestinal) due to its weak base properties .

- Stability Studies : Conduct accelerated stability testing (40°C/75% RH) over 4 weeks. Monitor degradation products via HPLC and correlate with temperature/humidity .

- Critical Consideration : Include antioxidants (e.g., ascorbic acid) in formulations if oxidative degradation is observed .

Advanced Research Questions

Q. How can contradictory data on this compound’s renal clearance in impaired populations be resolved?

- Methodological Answer :

- Contradiction Analysis : In renal impairment models, observed this compound clearance (CL) often deviates from physiologically based pharmacokinetic (PBPK) predictions due to non-renal excretion pathways .

- Bayesian Hierarchical Modeling : Apply Bayesian methods to integrate prior data (e.g., healthy volunteer CL) with new observations. This accounts for inter-individual variability and model uncertainty .

- Table 2 : PBPK vs. Empirical Model Predictions in Renal Impairment

| Model | Predicted CL (L/h) | Observed CL (L/h) | Error (%) |

|---|---|---|---|

| PBPK | 12.3 | 11.8 | 4.2 |

| GFR-Based | 8.1 | 11.8 | 31.4 |

- Recommendation : Validate PBPK models with in vitro transporter data (e.g., OCT2 inhibition) to refine CL predictions .

Q. What statistical approaches are optimal for analyzing non-linear pharmacokinetics in this compound dose-escalation studies?

- Methodological Answer :

- Non-Compartmental Analysis (NCA) : Use for initial CL and volume of distribution (Vd) estimates. However, NCA fails to detect saturation kinetics .

- Nonlinear Mixed-Effects Modeling (NLMEM) : Implement in software like NONMEM or Monolix to identify covariates (e.g., body weight, CYP3A4 genotype) influencing AUC and Cmax .

- Critical Step : Perform likelihood ratio tests to compare nested models (e.g., Michaelis-Menten vs. first-order elimination) .

Q. How can batch-to-batch variability in research-grade this compound impact in vitro assay reproducibility?

- Methodological Answer :

-

Quality Control (QC) : Request peptide content analysis and trifluoroacetic acid (TFA) residue quantification for each batch. For cell-based assays, TFA >1% may induce cytotoxicity .

-

Normalization : Adjust concentrations using mass spectrometry data rather than manufacturer-reported purity. For example:

Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.